N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.
Cyclization Reactions: These reactions involve the formation of a ring structure from a linear precursor.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: This compound is used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE
- **N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE
Uniqueness
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20ClNO3 |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C23H20ClNO3/c1-16-4-9-21-18(15-28-22(21)11-16)12-23(26)25(14-20-3-2-10-27-20)13-17-5-7-19(24)8-6-17/h2-11,15H,12-14H2,1H3 |
InChI Key |
XFJZOIRBUSRKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
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